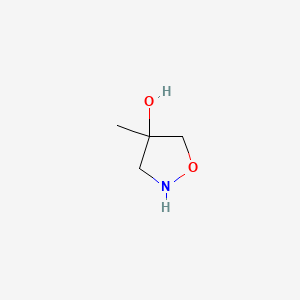
4-Methyl-1,2-oxazolidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,2-oxazolidin-4-ol is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is known for its versatile applications in various fields, including medicinal chemistry and organic synthesis. The presence of both oxygen and nitrogen in the ring structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2-oxazolidin-4-ol typically involves the reaction of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids. This process can be carried out through metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization . These methods provide good to excellent yields of the target product under mild and straightforward reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as manganese dioxide can facilitate the oxidation of oxazolines to oxazoles, which can then be further processed to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2-oxazolidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize more complex molecules.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent to convert oxazolines to oxazoles.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce oxazolidinones to their corresponding alcohols.
Substitution: N-arylation reactions can be performed using aryl halides and palladium catalysts to introduce aryl groups into the oxazolidine ring.
Major Products: The major products formed from these reactions include various substituted oxazolidines, oxazoles, and oxazolidinones, which have significant applications in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
4-Methyl-1,2-oxazolidin-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-1,2-oxazolidin-4-ol and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound’s unique structure allows it to interact with specific molecular targets, leading to its antibacterial and other biological activities.
Comparaison Avec Des Composés Similaires
Oxazolidin-2-one: Known for its antibacterial activity and use as a chiral auxiliary in organic synthesis.
Oxazoline: Used as an intermediate in the synthesis of natural products and pharmaceuticals.
Isoxazolidine: Explored for its potential as a building block in the synthesis of biologically active compounds.
Uniqueness: 4-Methyl-1,2-oxazolidin-4-ol stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C4H9NO2 |
|---|---|
Poids moléculaire |
103.12 g/mol |
Nom IUPAC |
4-methyl-1,2-oxazolidin-4-ol |
InChI |
InChI=1S/C4H9NO2/c1-4(6)2-5-7-3-4/h5-6H,2-3H2,1H3 |
Clé InChI |
TWPGPTBIVFHGOA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNOC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methyloxetan-3-yl)methoxy]acetic acid](/img/structure/B13239566.png)
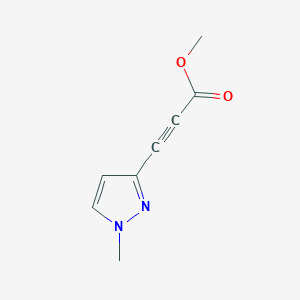
![[(1S,5S,6S)-3-Azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B13239578.png)
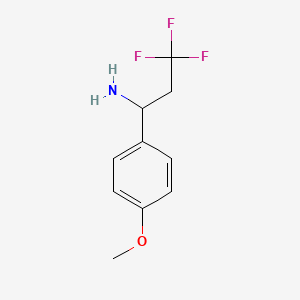
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbut-2-en-1-one](/img/structure/B13239592.png)
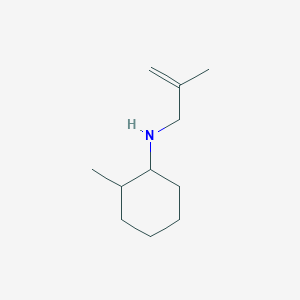

![4-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13239609.png)
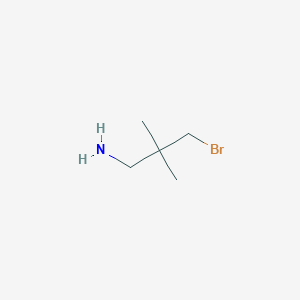

![3-Methyl-1-azaspiro[4.5]decan-2-one](/img/structure/B13239627.png)
![[3-(tert-Butoxy)cyclobutyl]hydrazine](/img/structure/B13239631.png)
![(Butan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13239633.png)

